molecular formula C43H62O16-2 B562275 Methyl glycyrrhizate CAS No. 104191-95-9

Methyl glycyrrhizate

Cat. No.: B562275
CAS No.: 104191-95-9
M. Wt: 834.953
InChI Key: CAKDFKUXFMLCAR-UIOGXPPZSA-L
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Description

Methyl glycyrrhizate is derived from Glycyrrhiza uralensis Fisch. It is the ester of methyl alcohol and Glycyrrhizic Acid . It is a specific compound isolated from licorice plants . In cosmetics and personal care products, these ingredients are used to enhance the appearance of dry or damaged skin by reducing flaking and restoring suppleness .


Synthesis Analysis

The amine derivatives of Glycyrrhizic acid (GL) were designed and synthesized as promising derivatives with high efficacy and important physicochemical properties . GL was treated with HCl-CH3OH solution to obtain dithis compound . In the activation process, the carboxyl groups in glucuronic acid exhibited higher reactivity than those in C30 .


Molecular Structure Analysis

The molecular formula of this compound is C43H64O16 and its molecular weight is 836.96 .


Chemical Reactions Analysis

In the presence of coupling agents HOBt/EDCI and organic bases, GL reacted with various amino acids in solvents such as DMF or dioxane to obtain seven glycyrrhizate diamide derivatives .


Physical and Chemical Properties Analysis

This compound appears as a white to pale yellow powder . It is slightly soluble in water .

Future Directions

Methyl glycyrrhizate is used to enhance the appearance of dry or damaged skin by reducing flaking and restoring suppleness . It is also used to impart a flavor to cosmetics and personal care products . The future directions of this compound could involve further exploration of its potential uses in cosmetics and personal care products.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(54)55-8)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)53)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,52,53)/p-2/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36-,39+,40-,41-,42+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDFKUXFMLCAR-UIOGXPPZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H62O16-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021582
Record name Glycyrrhizic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

834.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104191-95-9
Record name Glycyrrhizic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104191959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyrrhizic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL GLYCYRRHIZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TET7070S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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